N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine
CAS No.: 946289-78-7
Cat. No.: VC11792307
Molecular Formula: C20H18N6O
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946289-78-7 |
|---|---|
| Molecular Formula | C20H18N6O |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 4-N-(4-methoxyphenyl)-2-N-(3-methylphenyl)pteridine-2,4-diamine |
| Standard InChI | InChI=1S/C20H18N6O/c1-13-4-3-5-15(12-13)24-20-25-18-17(21-10-11-22-18)19(26-20)23-14-6-8-16(27-2)9-7-14/h3-12H,1-2H3,(H2,22,23,24,25,26) |
| Standard InChI Key | KZCQBQOTKPMZLE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC |
| Canonical SMILES | CC1=CC(=CC=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC |
Introduction
N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine is a complex organic compound belonging to the pteridine family, characterized by its bicyclic structure consisting of a pyrimidine and a pyrazine ring. This compound features a methoxyphenyl group at the N4 position and a methylphenyl group at the N2 position of the pteridine backbone, contributing to its unique chemical properties and potential biological activities .
Synthesis
The synthesis of N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with pteridine intermediates.
Biological Activities and Potential Applications
Research indicates that N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine exhibits potential biological activities, particularly as an enzyme inhibitor. It may interact with various enzymes, which could lead to therapeutic applications in treating diseases. Studies suggest that it may possess anti-inflammatory, anti-cancer, and antimicrobial properties, making it a candidate for drug development.
Potential Applications:
| Application Area | Description |
|---|---|
| Anti-inflammatory | Potential to inhibit inflammatory pathways. |
| Anti-cancer | May inhibit enzymes involved in cancer cell proliferation. |
| Antimicrobial | Possible activity against microbial pathogens. |
Mechanism of Action
The mechanism of action for N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine primarily involves its interaction with biological targets such as enzymes or receptors. Quantitative data regarding IC50 values (the concentration required to inhibit 50% of enzyme activity) would provide insights into its potency as a therapeutic agent.
Research Findings and Future Directions
Detailed studies are required to elucidate the specific interactions and mechanisms involved in the biological activities of N4-(4-methoxyphenyl)-N2-(3-methylphenyl)pteridine-2,4-diamine. Further research should focus on its binding affinity to various molecular targets like enzymes and receptors to fully understand its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume